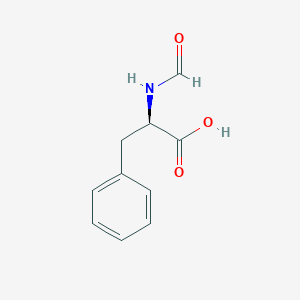
Stearoyl-L-carnitine chloride
Overview
Description
Stearoyl-L-carnitine chloride is a naturally occurring long-chain acylcarnitine . It inhibits sodium-dependent [3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM . It also inhibits lecithin:cholesterol acyltransferase activity in rat, but not human, plasma when used at a concentration of 500 μM/ml of plasma . Plasma levels of stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease .
Molecular Structure Analysis
The molecular formula of Stearoyl-L-carnitine chloride is C25H50NO4 • Cl . Its molecular weight is 464.1 . The InChi Code is InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25 (29)30-23 (21-24 (27)28)22-26 (2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 .Physical And Chemical Properties Analysis
Stearoyl-L-carnitine chloride is a crystalline solid . It is soluble in DMF (20 mg/ml), DMSO (14 mg/ml), and Ethanol (20 mg/ml) .Scientific Research Applications
Inhibition of Sodium-Dependent Carnitine Uptake
Stearoyl-L-carnitine chloride has been found to inhibit sodium-dependent carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM . This suggests that it could potentially be used to modulate carnitine uptake in certain cellular contexts.
Inhibition of Lecithin:Cholesterol Acyltransferase Activity
It has been observed that Stearoyl-L-carnitine chloride inhibits lecithin:cholesterol acyltransferase activity in rat plasma, but not in human plasma, when used at a concentration of 500 μM/ml of plasma . This indicates a potential species-specific effect that could be relevant in certain research contexts.
Role in Chronic Fatigue Syndrome
Research has shown that plasma levels of Stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome . This suggests that it could potentially play a role in the pathophysiology of this condition, and could be a target for therapeutic intervention.
Role in End-Stage Renal Disease
Conversely, plasma levels of Stearoyl-L-carnitine are increased in patients with end-stage renal disease . This indicates that it could potentially be involved in the metabolic alterations associated with this condition.
Potential Role in Fatty Acid Metabolism
Stearoyl-L-carnitine is a naturally occurring long-chain acylcarnitine . As such, it could potentially play a role in fatty acid metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .
Potential Role in Carnitine Palmitoyltransferase II Deficiency
Stearoylcarnitine is found in significantly greater amounts in patients with carnitine palmitoyltransferase II deficiency . This suggests that it could potentially be used as a biomarker for this condition.
Mechanism of Action
Target of Action
Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine . It primarily targets the GlyT2 (Glycine Transporter 2), acting as a less potent inhibitor .
Mode of Action
Stearoyl-L-carnitine chloride interacts with its target, GlyT2, and inhibits glycine responses by 16.8% at concentrations up to 3 μM . This interaction results in a decrease in the transport of glycine, an important neurotransmitter in the central nervous system.
Biochemical Pathways
The primary biochemical pathway affected by Stearoyl-L-carnitine chloride involves the transport of long-chain fatty acids. The compound plays a role in the mechanism whereby long-chain fatty acids are transferred from the cytosol to the mitochondrial matrix to undergo beta-oxidation . This process is facilitated by the enzyme carnitine palmitoyltransferase, in conjunction with acyl-CoA synthetase and carnitine/acylcarnitine translocase .
Pharmacokinetics
It is known that the compound is an endogenous substance, suggesting that it is likely to be well-absorbed and distributed in the body .
Result of Action
The inhibition of glycine responses by Stearoyl-L-carnitine chloride can impact neuronal signaling, given the role of glycine as a neurotransmitter . Furthermore, the compound’s involvement in the transport of long-chain fatty acids can influence energy metabolism within cells .
Action Environment
The action of Stearoyl-L-carnitine chloride can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the concentration of glycine in the environment . Additionally, the presence of other substances that interact with GlyT2 could potentially modulate the compound’s action .
Safety and Hazards
Future Directions
Stearoyl-L-carnitine chloride is a subject of ongoing research. It has been found that its plasma levels are significantly decreased in Alzheimer’s disease (AD), mild cognitive impairment (MCI), and subjective memory complaint (SMC) . This suggests potential future directions for research into its role in these conditions.
properties
IUPAC Name |
[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-GNAFDRTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





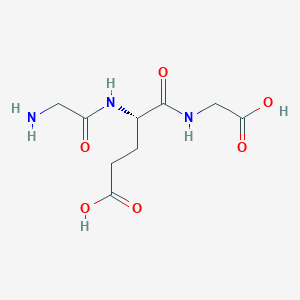
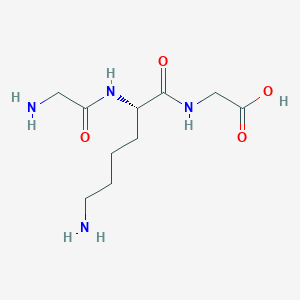
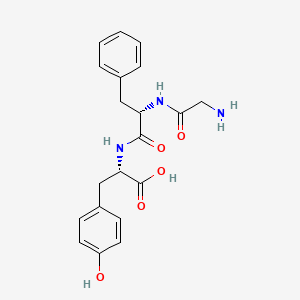

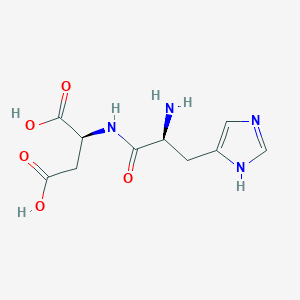
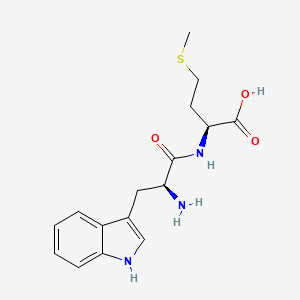

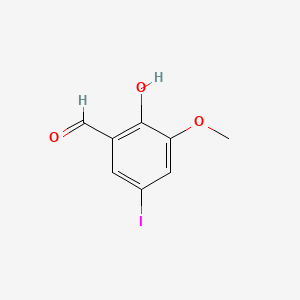
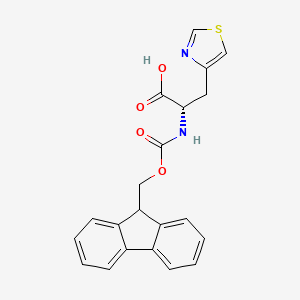
![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)
